N-Propyl-1H-imidazole-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
91736-11-7 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-9-7(11)6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) |
InChI Key |
JGQMXDQYGAMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN=CN1 |
Origin of Product |
United States |
Significance of Imidazole Carboxamide Derivatives in Medicinal Chemistry Research
The imidazole (B134444) carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. researchgate.net Derivatives of imidazole carboxamides have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ontosight.aimdpi.comamazonaws.com The versatility of the imidazole ring, with its two nitrogen atoms, allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. mdpi.com The carboxamide group is also a key pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. mdpi.com
Overview of Imidazole Scaffold Research in Chemical Biology
The imidazole (B134444) scaffold is a fundamental component of many biologically important molecules, including the amino acid histidine and purines found in DNA. researchgate.netnih.gov In the realm of chemical biology, research on the imidazole scaffold is extensive. Scientists have explored its role in a multitude of biological processes and have utilized it as a core structure for the design of novel therapeutic agents. researchgate.net The electron-rich nature of the imidazole ring allows it to bind to a variety of enzymes and proteins. mdpi.com This has led to the development of imidazole-containing compounds that can modulate the activity of these biological targets, with potential applications in treating a range of diseases. ontosight.ai
Scope and Research Focus on N Propyl 1h Imidazole 4 Carboxamide and Analogues
Strategies for Imidazole Ring Formation
The construction of the central imidazole nucleus is the foundational step in the synthesis of this compound. Various methods, from classical cyclization reactions to modern catalytic approaches, can be employed to assemble this heterocyclic core.
Conventional Cyclization Protocols for Imidazole Nucleus Construction
Conventional methods for imidazole synthesis often rely on the condensation of readily available acyclic precursors. The Debus-Radziszewski reaction, first reported in 1858, is a classic example of such a transformation. mdpi.comwikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). mdpi.comwikipedia.org A modification of this method, where a primary amine replaces one equivalent of ammonia, can afford N-substituted imidazoles directly. wikipedia.org
A common precursor for 4-substituted imidazoles is ethyl imidazole-4-carboxylate. One synthetic approach to this intermediate begins with the acylation of glycine to form acetyl glycine, which is then esterified to produce acetyl glycine ethyl ester. guidechem.com This ester can then undergo a series of reactions, including condensation and cyclization, to form a 2-mercapto-4-imidazole formate (B1220265) ethyl ester, which is subsequently desulfurized to yield ethyl imidazole-4-carboxylate. guidechem.com
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | Glycine | Acetic anhydride | Acetyl glycine | 86.8 |
| 2 | Acetyl glycine | Ethanol, 001x7 strong acidic styrene (B11656) cation exchange resin, reflux | Acetyl glycine ethyl ester | 83.3 |
| 3 | Acetyl glycine ethyl ester | Methyl formate, NaH, Toluene | Intermediate (4) | - |
| 4 | Intermediate (4) | - | 2-mercapto-4-imidazole formate ethyl ester | 32.9 |
| 5 | 2-mercapto-4-imidazole formate ethyl ester | 50% Hydrogen peroxide | Ethyl imidazole-4-carboxylate | 54.0 |
Another conventional approach involves the reaction of ethyl α-amino-α-cyanoacetate with 3-cyanopropanimidate, followed by treatment with an amine to construct the imidazole ring. rsc.org
Metal-Catalyzed Imidazole Synthesis Approaches
Modern synthetic chemistry has seen a surge in the use of metal catalysts to achieve efficient and selective formation of heterocyclic compounds. Transition-metal-catalyzed reactions offer milder conditions and greater functional group tolerance compared to many classical methods. nih.govmdpi.comsnnu.edu.cnbeilstein-journals.orgnih.gov
Copper-catalyzed reactions are particularly prevalent in imidazole synthesis. organic-chemistry.org For instance, the copper-catalyzed reaction between two different isocyanides can produce imidazoles in good yields. organic-chemistry.org Another copper-catalyzed method involves the regioselective diamination of terminal alkynes with amidines. organic-chemistry.org Palladium catalysis has also been employed, for example, in the arylation of C(sp³)-H bonds directed by a pyrazole (B372694) group, which could be adapted for imidazole synthesis. nih.gov
A notable metal-catalyzed approach is the synthesis of 1,2,4,5-tetrasubstituted imidazoles using a nano-magnesium aluminate spinel (MgAl₂O₄) as a Lewis acid catalyst under ultrasonic irradiation, which proceeds via a four-component condensation. mdpi.com While this produces a different substitution pattern, the principle of metal catalysis in a multi-component reaction is significant.
Multi-Component Reactions for Imidazole Core Assembly
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. mdpi.comwikipedia.orgresearchgate.netrsc.org These reactions are atom-economical and can rapidly generate molecular complexity. researchgate.net
The Debus-Radziszewski synthesis is itself a prime example of an MCR. mdpi.comwikipedia.org A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org This highlights the potential to incorporate the N-propyl group directly by using propylamine (B44156) as the primary amine component.
Microwave-assisted MCRs have also been developed for the synthesis of substituted imidazoles. For example, the one-pot synthesis of imidazole-4-carboxylates can be achieved through a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov This method allows for the formation of the imidazole ring with a carboxylate group at the C4 position in a single step.
Introduction of the N-Propyl Moiety and Related Alkyl Chains
Once the imidazole-4-carboxylate core is synthesized, the next crucial step is the introduction of the propyl group onto one of the nitrogen atoms of the imidazole ring. This can be achieved either by direct N-alkylation of the pre-formed imidazole ring or by incorporating the propyl group into a precursor before the cyclization reaction.
N-Alkylation Strategies
Direct N-alkylation is a common and straightforward method for introducing alkyl groups onto the imidazole ring. d-nb.info This typically involves reacting the imidazole derivative with an alkylating agent, such as a propyl halide (e.g., propyl bromide or propyl iodide), in the presence of a base.
A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole has been reported, which involves the alkylation of sodium imidazolide (B1226674) (formed from imidazole and sodium hydroxide) with (3-chloropropyl)trimethoxysilane. researchgate.net This demonstrates a robust method for N-propylation. The synthesis of various N-alkyl imidazole derivatives has been carried out using alkyl halides in the presence of potassium hydroxide (B78521) impregnated on alumina, offering mild conditions and good yields.
The alkylation of ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylates with benzyl (B1604629) halides has been shown to selectively occur at the oxygen atom of the 1-hydroxy group. researchgate.net However, N-alkylation to form 1-alkylimidazole 3-oxides can be achieved by condensation from acyclic precursors. researchgate.net
| Imidazole Substrate | Alkylating Agent | Base/Solvent | Product | Yield (%) |
| Imidazole | (3-Chloropropyl)trimethoxysilane | Sodium Hydroxide / Toluene | 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | 82 |
| 1-phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CH₃CN | 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | 60 |
Propyl Chain Integration via Precursor Functionalization
An alternative to direct N-alkylation is to introduce the propyl group at an earlier stage of the synthesis, by using a precursor that already contains the propyl moiety. This can offer advantages in terms of regioselectivity.
For instance, in a multi-component reaction approach, propylamine can be used as one of the starting materials to directly yield an N-propyl-substituted imidazole. A novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate for the drug olmesartan, involves the condensation of a precursor with butyramidinium, which incorporates the propyl group at the 2-position. jocpr.com While this example illustrates C-alkylation, a similar strategy could be envisioned for N-alkylation by using a propyl-containing amine in the initial cyclization.
A method for synthesizing 4-[(1-hydroxyl-1-methyl) ethyl]-2-propyl imidazole-5-carboxylic acid, ethyl ester starts with butyraldehyde (B50154) and glyoxal, where the butyraldehyde provides the propyl group at the C2 position. google.com The final step to obtain the target this compound would involve the amidation of the corresponding ethyl ester. This is typically achieved by reacting the ester with an amine, in this case, ammonia or a protected form thereof. The use of reagents like N,N'-carbonyldiimidazole (CDI) can facilitate this transformation under mild conditions. organic-chemistry.org
Synthetic Routes to this compound and Its Analogs
The synthesis of this compound and its derivatives is a key area of research due to the imidazole core being a "privileged structure" in medicinal chemistry. This versatile scaffold allows for interactions with a wide range of biological targets. The imidazole ring and its substituents can be modified to fine-tune the molecule's properties for various applications.
Structure Activity Relationship Sar Studies of N Propyl 1h Imidazole 4 Carboxamide Scaffolds
Impact of N-Propyl Chain Modifications on Biological Activity and Selectivity
Modifications to the N-propyl chain at the N1-position of the imidazole (B134444) ring have been shown to significantly affect the biological activity and selectivity of N-Propyl-1H-imidazole-4-carboxamide derivatives. The length, branching, and introduction of various functional groups on this chain can alter the compound's affinity and efficacy for its target.
In the context of cannabinoid 1 (CB1) receptor antagonists, alterations to the N-propyl chain have yielded compounds with a range of affinities and kinetic profiles. acs.org For instance, introducing a sulfonyl-containing side chain, such as an n-propyl-sulfonyl moiety, resulted in a compound with good affinity (Ki = 0.28 nM). acs.org Further modifications, like monofluorination at the terminal position of the propyl chain, did not significantly change the affinity. acs.org However, trifluorination led to a nearly three-fold increase in affinity compared to the monofluoro analog. acs.org Extending the linear sulfonyl side chain from three to four carbons also resulted in a slight increase in affinity. acs.org
For inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the nature of the alkyl chain on the amide was found to be crucial. Linear alkylamides demonstrated optimal inhibition with a propyl chain. acs.org Both shortening the chain (removing the methylene (B1212753) group) and branching the alkyl substituent were less favorable for activity. acs.org
These findings underscore the importance of the N-propyl chain in fine-tuning the pharmacological properties of imidazole-4-carboxamide scaffolds. The following table summarizes the effects of selected N-propyl chain modifications on CB1 receptor affinity.
| Modification | Compound | Affinity (Ki) |
| n-propyl-sulfonyl | 11b | 0.28 nM |
| 3-fluoropropyl-sulfonyl | 11c | 0.32 nM |
| 3,3,3-trifluoropropyl-sulfonyl | 11d | 0.11 nM |
| Data sourced from a study on 1,2-diarylimidazol-4-carboxamide derivatives as hCB1 receptor antagonists. acs.org |
Role of Imidazole Ring Substituents on Activity and Selectivity
Substituents on the imidazole ring play a pivotal role in defining the biological activity and selectivity of this class of compounds. The electronic and steric properties of these substituents can dramatically influence ligand-receptor interactions.
In the development of cholecystokinin (B1591339) 1 receptor (CCK1R) agonists, SAR studies revealed that the imidazole core itself was superior to other 5-membered heteroaromatic rings like pyrazole (B372694), oxazole, thiazole (B1198619), and triazole. doi.orgresearchgate.net Specifically, a 1,2-diaryl imidazole was found to have improved potency. doi.orgresearchgate.net Further optimization focused on substituents on the aryl rings attached to the imidazole. For instance, at the C2-position of the imidazole, a phenyl group was a starting point, and various substitutions on this phenyl ring were explored. Small, sterically non-demanding substituents such as hydrogen, methyl, fluorine, and chlorine at the 4-position of this phenyl ring were well-tolerated. doi.orgresearchgate.net The 4-fluorophenyl compound showed slightly improved CCK1R activity compared to the 4-methyl analog. doi.orgresearchgate.net More significant potency improvements were observed with 2,4-disubstituted phenyl rings, such as 2,4-difluoro and 2-fluoro-4-methyl substitutions. doi.orgresearchgate.net Conversely, larger substituents like a 4-ethyl group or substitutions at the 3-position of the phenyl ring reduced potency. doi.orgresearchgate.net
For transforming growth factor β-activated kinase 1 (TAK1) inhibitors, a scaffold hop from a pyrrole (B145914) to an imidazole core resulted in a two-fold increase in potency, highlighting the importance of the core heterocycle. nih.gov Methylation of the imidazole nitrogen, however, led to an inactive compound, suggesting that an unsubstituted N-H may be crucial for activity. nih.gov
The table below illustrates the effect of substituents on the C2-aryl ring on CCK1R agonist activity.
| C2-Aryl Substituent | Compound | EC50 (nM) | IC50 (nM) |
| 4-Methylphenyl | 22 | 6.6 | 2.3 |
| 4-Fluorophenyl | 31 | 2.9 | 1.9 |
| 4-Chlorophenyl | 32 | 5.5 | 5.6 |
| 2,4-Difluorophenyl | 36 | 1.1 | 1.0 |
| 2-Fluoro-4-methylphenyl | 37 | 1.9 | 0.56 |
| Data for human CCK1R. doi.org |
These examples demonstrate that the substitution pattern on the imidazole ring and its appended aryl groups is a critical determinant of both potency and selectivity.
Influence of Carboxamide Modifications on Ligand-Target Interactions
The carboxamide moiety at the 4-position of the imidazole ring is a versatile functional group that plays a significant role in mediating interactions with biological targets, often through hydrogen bonding. mdpi.com Modifications to this group can profoundly impact binding affinity and functional activity.
In the context of NAPE-PLD inhibitors, the amide N-H was found to be important, as N-methylation resulted in a complete loss of potency. acs.org This suggests the amide proton may act as a hydrogen bond donor in the enzyme's active site. acs.org Replacing the amide with a bioisostere like an imidazole also led to a substantial decrease in potency. acs.org
For TAK1 inhibitors, a primary amide at a different position on a related pyrrole scaffold was completely inactive, indicating the importance of the nature of the amide substituent for positioning key interactions with the target kinase. nih.gov
Conversely, in the development of CCK1R agonists, the carboxamide was a key feature. doi.orgresearchgate.net While the specific modifications on the carboxamide itself were not detailed in the provided search results, its presence was integral to the active scaffold.
The ability of the carboxamide group to act as both a hydrogen bond donor and acceptor makes it a crucial anchor point for ligand-target binding. mdpi.com Its modification, including N-substitution or replacement with other functional groups, can therefore dramatically alter the binding mode and biological activity of the compound.
Stereochemical Effects on Structure-Activity Relationships
Stereochemistry can have a profound impact on the biological activity of chiral molecules, and this compound derivatives are no exception. The three-dimensional arrangement of atoms can dictate how a ligand fits into the binding pocket of its target protein, influencing both affinity and efficacy.
In the development of histamine (B1213489) H3 and H4 receptor antagonists, a stereochemical diversity-oriented approach was employed using chiral cyclopropane (B1198618) units. acs.org This led to the discovery of compounds with varied pharmacological profiles depending on the stereochemistry of the cyclopropane backbone. For example, a (1R,2S)-trans-cyclopropane derivative showed remarkable antagonistic activity at both H3 and H4 receptors. acs.org In contrast, a (1R,2R)-trans-cyclopropane analog was selective for the H4 receptor. acs.org These results highlight that subtle changes in stereochemistry can lead to significant differences in activity and selectivity.
For NAPE-PLD inhibitors, the combination of an (S)-3-phenylpiperidine with an (S)-3-hydroxypyrrolidine resulted in the most potent compound, demonstrating the importance of specific stereoisomers for optimal activity. acs.org
These findings underscore that when designing new therapeutic agents based on the this compound scaffold, careful consideration of stereochemistry is crucial for achieving the desired pharmacological profile.
In Vitro Biological Activities and Mechanistic Research of N Propyl 1h Imidazole 4 Carboxamide Analogues
Enzyme Inhibition Studies
The following sections provide a detailed overview of the in vitro inhibitory mechanisms and profiles of N-Propyl-1H-imidazole-4-carboxamide analogues against various enzymes.
Analogues featuring a benzimidazole (B57391) carboxamide or a related thieno[3,4-d]imidazole-4-carboxamide scaffold have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1 and PARP-2. nih.gov These enzymes are critical for the DNA damage repair process. nih.gov
The primary mechanism of inhibition by these compounds is competitive inhibition at the catalytic site. researchgate.net The carboxamide moiety of the imidazole-based inhibitors is designed to mimic the nicotinamide (B372718) portion of the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govresearchgate.net This allows the inhibitor to bind to the enzyme's active site, forming hydrogen bonds and pi-stacking interactions, thereby preventing the binding of NAD+ and halting the synthesis of poly(ADP-ribose) chains. researchgate.netresearchgate.net This inhibition of DNA repair can lead to synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govresearchgate.net
Several series of benzimidazole and thieno[3,4-d]imidazole carboxamide derivatives have been synthesized and evaluated. For instance, certain 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives demonstrated potent PARP-1 inhibition with IC50 values in the nanomolar range. nih.gov Similarly, a series of 2-phenyl-1H-thieno[3,4-d]imidazole-4-carboxamide analogues also showed significant PARP-1 inhibitory activity, with the most potent compounds having IC50 values comparable to the clinical inhibitor Olaparib. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have shown that modifications to the substituent at the 2-position of the benzimidazole ring significantly impact potency. nih.govnih.gov
| Compound Analogue Class | Target Enzyme | In Vitro Potency (IC50) | Reference |
|---|---|---|---|
| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cj) | PARP-1 | ~4 nM | nih.gov |
| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cj) | PARP-2 | ~4 nM | nih.gov |
| 2-Phenyl-1H-thieno[3,4-d]imidazole-4-carboxamide derivative (14p) | PARP-1 | 23 nM | researchgate.net |
| 2-Substituted 1H-benzo[d]imidazole-4-carboxamide (10a) | PARP-1 | 1.5 nM | nih.gov |
| 2-Substituted 1H-benzo[d]imidazole-4-carboxamide (11e) | PARP-1 | 2.1 nM | nih.gov |
The glycine (B1666218) transporter 1 (GlyT1) regulates glycine concentrations in the synaptic cleft and is a target for neurological disorders. mdpi.com Cryo-electron microscopy studies have revealed the structural basis for inhibition of human GlyT1 by various small molecules, including an imidazole-4-carboxylic acid derivative, PF-03463275. mdpi.com
The inhibitory mechanism involves the binding of these analogues to specific pockets within the transporter, thereby blocking the glycine reuptake process. mdpi.com The structures of GlyT1 captured in outward-facing, occluded, and inward-facing states show that inhibitors can stabilize the transporter in a conformation that is unable to complete its transport cycle. Three distinct drug-binding pockets have been identified, and imidazole-based inhibitors like PF-03463275 bind to one of these specific sites, providing a clear structural basis for their inhibitory action and selectivity. mdpi.com This detailed structural information offers a blueprint for the design of new, potent, and selective GlyT1 inhibitors. mdpi.com
| Compound Analogue | Target Enzyme | Binding Site/Mechanism | Reference |
|---|---|---|---|
| PF-03463275 (1-methyl-1H-imidazole-4-carboxylic acid derivative) | GlyT1 | Binds to a specific, identified drug pocket, blocking the transport cycle. | mdpi.com |
| Sarcosine Derivatives (e.g., ALX-5407) | GlyT1 | Bind to an allosteric site distinct from the substrate (glycine) binding site. | mdpi.comnih.gov |
| Non-sarcosine-based compounds (e.g., SSR504734) | GlyT1 | Binds to a specific, identified drug pocket, stabilizing an outward-facing conformation. | mdpi.com |
Adenosine (B11128) deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the deamination of adenosine to inosine. ximbio.com A series of non-nucleoside imidazole-4-carboxamides has been developed as potent and selective ADA inhibitors. ximbio.com
Research focusing on the molecular interactions between the enzyme and known ligands led to the design of these imidazole-4-carboxamide compounds. ximbio.com The mechanism of these analogues is competitive inhibition, where they compete with adenosine for binding to the active site of the ADA enzyme. For example, 1-((1R,2S)-2-hydroxy-1-(2-(1-naphthyl)ethyl)propyl)-1H-imidazole-4-carboxamide (FR234638) was found to be a potent, competitive, and not tight-binding ADA inhibitor. ximbio.com Similarly, 5-aminoimidazole-4-carboxamide (B1664886) riboside acts as a competitive inhibitor of ADA. mdpi.com The simplification of the chemical structure of earlier inhibitors like EHNA led to the development of compounds such as erythro-9-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, which retained high inhibitory activity. ximbio.com
| Compound Analogue | Target Enzyme | In Vitro Potency (Ki) | Inhibition Type | Reference |
|---|---|---|---|---|
| FR234938 | Adenosine Deaminase (ADA) | 3.6 nM | Competitive | ximbio.com |
| Erythro-9-(2-hydroxy-3-nonyl)imidazole-4-carboxamide | Adenosine Deaminase (ADA) | 35 nM | Competitive | ximbio.com |
| 5-Aminoimidazole-4-carboxamide riboside | Adenosine Deaminase (ADA) | 362 µM | Competitive | mdpi.com |
| 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one | Adenosine Deaminase (ADA) | 20 µM | Competitive | nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that catalyzes the formation of N-acylethanolamines (NAEs), a class of bioactive lipid signals. biorxiv.org Research into small-molecule inhibitors for this enzyme has identified several chemical scaffolds, though specific studies on this compound analogues are not prominent in the available literature.
However, research on other chemical classes provides insight into the potential mechanisms for NAPE-PLD inhibition. The first identified selective small-molecule inhibitor, ARN19874, is a quinazoline (B50416) sulfonamide derivative. biorxiv.org Its mechanism involves reversible binding to the zinc center within the enzyme's active site. biorxiv.org More recently, a potent and selective pyrimidine-4-carboxamide (B1289416) inhibitor, LEI-401, was developed. mdpi.com This compound also acts on the NAPE-PLD enzyme to reduce NAE levels. mdpi.com Additionally, symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329) have been identified as potent NAPE-PLD inhibitors. nih.gov These findings highlight a common strategy of targeting the enzyme's catalytic zinc ion, a mechanism that could potentially be exploited by appropriately designed imidazole-based compounds in the future.
| Compound | Compound Class | Target Enzyme | In Vitro Potency (IC50) | Reference |
|---|---|---|---|---|
| LEI-401 | Pyrimidine-4-carboxamide | NAPE-PLD | 27 nM | mdpi.com |
| ARN19874 | Quinazoline sulfonamide | NAPE-PLD | 34 µM | nih.gov |
| Hexachlorophene | Dichlorophene | NAPE-PLD | ~2 µM | nih.gov |
| Bithionol | Dichlorophene | NAPE-PLD | ~2 µM | nih.gov |
Transforming Growth Factor β-Activated Kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is a therapeutic target for inflammatory diseases and cancer. biorxiv.org A class of 2,4-1H-imidazole carboxamides has been discovered as novel, biochemically potent, and selective inhibitors of TAK1. biorxiv.orgresearchgate.net
The discovery stemmed from a DNA-encoded chemical library (DECL) screen which identified a pyrrole-2,4-1H-dicarboxamide scaffold. biorxiv.org A subsequent scaffold-hop to the corresponding imidazole (B134444) resulted in increased biochemical potency. biorxiv.org X-ray crystallography of these imidazole carboxamide analogues bound to TAK1 revealed a distinct, ATP-competitive binding mode compared to other known TAK1 inhibitors. biorxiv.org Key features of this binding include a benzylamide group oriented perpendicularly to the core hinge-binding imidazole and an unusual amide flip in the kinase hinge region. biorxiv.org This detailed structural understanding has enabled further structure-based drug design to significantly enhance the biochemical potency of these analogues. biorxiv.org
| Compound Analogue Class | Target Enzyme | In Vitro Potency (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| 2,4-1H-imidazole carboxamide (Initial Hit) | TAK1 | 1.3 µM | ATP-competitive, unique hinge binding | researchgate.net |
| Staurosporine (Control) | TAK1 | 39 nM | ATP-competitive | biorxiv.org |
Analogues containing benzimidazole and carboxamide moieties have been evaluated for their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) and are targets for the symptomatic treatment of Alzheimer's disease.
Studies on various series of carboxamide and benzimidazole-based derivatives have shown a range of inhibitory activities. For example, a series of synthesized benzimidazole-based pyrrole (B145914)/piperidine (B6355638) hybrids demonstrated moderate to good inhibitory activity against both AChE and BuChE. Structure-activity relationship studies indicated that specific substitutions on the benzimidazole and associated aryl rings were crucial for potency. Similarly, N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues have been synthesized and shown to inhibit both cholinesterases in the low micromolar range. While not N-Propyl-1H-imidazole-4-carboxamides themselves, these findings establish the potential of the broader imidazole carboxamide chemical class as a scaffold for developing cholinesterase inhibitors.
| Compound Analogue Class | Target Enzyme | In Vitro Potency (IC50) | Reference |
|---|---|---|---|
| Benzimidazole-based pyrrole/piperidine (Analog 10) | AChE | 19.44 ± 0.60 µM | |
| Benzimidazole-based pyrrole/piperidine (Analog 10) | BuChE | 21.57 ± 0.61 µM | |
| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide (Analog 4e) | AChE | Low micromolar range | |
| N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide (Analog 4e) | BuChE | Low micromolar range |
Antimicrobial Research (In Vitro)
The in vitro antimicrobial potential of this compound analogues has been investigated against a range of bacterial and fungal pathogens. These studies are crucial in identifying new scaffolds for the development of antimicrobial agents.
Several studies have explored the in vitro antibacterial effects of imidazole derivatives. For instance, certain imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized imidazole derivatives were screened against Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii, revealing good antimicrobial activity. researchgate.net Another study highlighted that specific thiazole (B1198619) derivatives, which share structural similarities with imidazole compounds, showed inhibitory effects against Proteus vulgaris, with minimum inhibitory concentrations (MICs) ranging from 128 to 1024 μg/ml. jums.ac.ir
The antibacterial activity of imidazole and imidazolium (B1220033) salts derived from amino acids has also been assessed against E. coli and B. subtilis. mdpi.com The efficacy of these compounds is often linked to their lipophilicity, which can be modified by altering the hydrophobic substituents on the imidazole or imidazolium ring. mdpi.com Furthermore, a review of various imidazole derivatives indicated that many of these compounds show promising results against both Staphylococcus aureus and Escherichia coli. nih.gov A separate investigation into 5-nitroimidazole/1,3,4-oxadiazole hybrids found significant antibacterial activity, with MIC values ranging from 4.9 to 17 µM against E. coli. nih.gov
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/IC50) | Reference |
|---|---|---|---|
| Thiazole Derivatives | Proteus vulgaris | 128 - 1024 µg/ml (MIC) | jums.ac.ir |
| 5-Nitroimidazole/1,3,4-oxadiazole Hybrids | E. coli | 4.9 - 17 µM (MIC) | nih.gov |
| Imidazole and Imidazolium Salts | B. subtilis | ≤16 µg/mL (MBC) | mdpi.com |
The in vitro antifungal properties of this compound analogues have also been a subject of investigation. A study on N-cyano-1H-imidazole-4-carboxamide derivatives revealed that most of the synthesized compounds exhibited good antifungal activity, particularly against Rhizoctonia solani. nih.gov One compound, in particular, was identified as a promising candidate with an EC50 of 2.63 μg/mL against this fungus. nih.gov
In a different study, a series of 4-substituted imidazole sulfonamides were synthesized and found to have good in vitro antifungal activity against key Candida strains, with the most potent inhibitor demonstrating an in vitro concentration of less than 100nM. nih.gov Additionally, research on pyrazole (B372694) carboxamide and isoxazolol pyrazole carboxylate derivatives showed that some of these compounds displayed notable antifungal activity against various phytopathogenic fungi. nih.gov For example, one isoxazole (B147169) pyrazole carboxylate exhibited significant activity against R. solani with an EC50 value of 0.37 μg/mL. nih.gov
Other research has focused on 1,2,4-triazole (B32235) derivatives containing carboxamide fragments, which have shown promising antifungal and anti-oomycete activities. mdpi.comsciprofiles.com Some of these compounds demonstrated better inhibitory activity against Physalospora piricola and Phytophthora capsici when compared to the commercial fungicide mefentrifluconazole. sciprofiles.com Furthermore, certain N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against Gibberella zeae. mdpi.com
| Compound/Derivative Class | Fungal Strain | Activity (EC50/Inhibitory Concentration) | Reference |
|---|---|---|---|
| N-cyano-1H-imidazole-4-carboxamide derivative | Rhizoctonia solani | 2.63 µg/mL (EC50) | nih.gov |
| 4-Substituted imidazole sulfonamide | Candida strains | < 100nM | nih.gov |
| Isoxazolol pyrazole carboxylate | R. solani | 0.37 µg/mL (EC50) | nih.gov |
| 1,2,4-Triazole derivative with carboxamide | Physalospora piricola | 13.095 µg/mL (EC50) | sciprofiles.com |
| 1,2,4-Triazole derivative with carboxamide | Phytophthora capsici | 17.362 µg/mL (EC50) | sciprofiles.com |
Antiviral Research (In Vitro)
The antiviral properties of this compound analogues have been explored, particularly in the context of inhibiting key viral enzymes.
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.govscienceopen.commdpi.com Several studies have identified carboxamide-containing compounds as potential inhibitors of SARS-CoV-2 Mpro. europeanreview.org For example, a series of Mpro inhibitors were identified through high-throughput screening, with IC50 values ranging from 14.75 to 67.69 μM in a fluorescence polarization assay and 16.27 to 38.36 μM in a FRET-based assay. europeanreview.org
The interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75 is essential for viral replication, and its inhibition presents a promising allosteric approach to antiretroviral therapy. nih.govresearchgate.net A class of 5-carbonyl-1H-imidazole-4-carboxamides has been identified as inhibitors of this protein-protein interaction in vitro. nih.gov Through a high-throughput screening approach, these novel allosteric integrase inhibitors were discovered and subsequently optimized to enhance their potency. nih.gov Dihydroxypyrimidine carboxamide derivatives have also been explored as HIV-1 integrase inhibitors. nih.gov
Anticancer Research (In Vitro Cell Line Studies)
The in vitro anticancer potential of this compound analogues has been evaluated against various human cancer cell lines. A study on N,N'-disubstituted imidazole-4,5-dicarboxamides demonstrated antiproliferative activity against HL-60 cells, with most compounds exhibiting IC50 values in the range of 2.5-25 microM. nih.gov The design of these compounds was based on their potential to interact with the ATP-binding site of cyclin-dependent kinase 2 (cdk2). nih.gov
Another study reported that N-alkyl nitroimidazoles displayed cytotoxic activity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with an LC50 as low as 16.7 µM in breast tumor cells. openmedicinalchemistryjournal.comresearchgate.net It was also noted that increasing the length of the N-alkyl chain in the imidazole ring led to a decrease in the antitumor activity against A549 cancer cells. openmedicinalchemistryjournal.comresearchgate.net
The fairy chemical imidazole-4-carboxamide has been shown to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells and improve the response to cisplatin (B142131) in a melanoma xenograft model. researchgate.netmdpi.com Furthermore, a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles were evaluated for their anti-cancer potential against the National Cancer Institute's 60 human cancer cell line panel, with one compound showing the ability to inhibit anchorage-independent growth and cell migration, and induce cell cycle arrest in A549 cells. rsc.org
N-substituted 1H-indole-2-carboxamides have also been investigated as potential anticancer agents, with several compounds demonstrating notable cytotoxicity and selectivity against MCF-7 (breast cancer), K-562 (leukemia), and HCT-116 (colon cancer) cell lines. nih.gov For instance, some of these carboxamides showed sub-micromolar IC50 values against the K-562 cell line. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/LC50) | Reference |
|---|---|---|---|
| N,N'-disubstituted imidazole-4,5-dicarboxamides | HL-60 (Leukemia) | 2.5 - 25 µM (IC50) | nih.gov |
| N-alkyl nitroimidazoles | MDA-MB-231 (Breast Cancer) | 16.7 µM (LC50) | openmedicinalchemistryjournal.comresearchgate.net |
| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | 0.33 µM, 0.61 µM (IC50) | nih.gov |
| N-substituted 1H-indole-2-carboxamides | HCT-116 (Colon Cancer) | 1.01 µM (IC50) | nih.gov |
| Phenylthiazole derivatives | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM (IC50) | nih.gov |
| Phenylthiazole derivatives | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM (IC50) | nih.gov |
Inhibition of Cancer Cell Proliferation (In Vitro)
Analogues of this compound have been investigated for their antiproliferative effects against various human cancer cell lines. The cytotoxic potential of these imidazole-based compounds has been demonstrated, with some derivatives showing significant activity.
One area of research has focused on 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, which has shown potent activity against human gastric cancer NUGC-3 cells with an IC50 value of 0.05 μM nih.gov. Another study on isobenzofuran-5-carboxamide derivatives, which share the carboxamide moiety, identified a compound with antiproliferative activity against several cancer cell lines, including LNCaP (prostate cancer), MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and PC3 (prostate cancer), with IC50 values ranging from 20 to 42 µM researchgate.net.
The following interactive table summarizes the in vitro antiproliferative activities of selected imidazole carboxamide analogues against various cancer cell lines.
Mechanistic Studies on Apoptosis Induction
Research into the mechanisms of action of imidazole derivatives has revealed their potential to induce apoptosis in cancer cells rsc.orgresearchgate.net. One study on an imidazole derivative, 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine, demonstrated its ability to induce cell cycle arrest in the G2/M phase and trigger cellular senescence in A549 lung cancer cells rsc.orgresearchgate.net.
The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. In the context of imidazole derivatives, studies have pointed towards the involvement of key regulatory proteins in the apoptotic pathway. For instance, the anticancer action of some imidazole-containing compounds has been linked to their ability to interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis nih.gov. Furthermore, some carboxamide derivatives have been shown to induce apoptosis in prostate cancer cells through interactions with caspase-7 researchgate.net.
Receptor Modulation and Neurotransmitter System Interactions (In Vitro)
Analogues of this compound have been explored for their potential as histamine (B1213489) H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. A series of novel histamine H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold have been developed, with the most potent compounds featuring a substituted aniline (B41778) amide linked to the piperidine core nih.gov. While not direct analogues, this research highlights the potential of modifying the imidazole core to achieve H3 receptor antagonism.
The structural scaffold of this compound suggests potential interactions with serotonin (B10506) (5-HT) receptors. Research on related carboxamide derivatives has shown affinity for various 5-HT receptor subtypes. For example, a series of benzimidazole-4-carboxamides displayed moderate to high affinity for the 5-HT4 receptor, with some compounds exhibiting subnanomolar Ki values researchgate.net. Another study focused on new carboxamide derivatives as selective 5-HT4 receptor agonists, with one compound showing a high affinity (Ki = 9.6 nM) nih.gov. These findings suggest that this compound analogues could also modulate serotonergic systems, although specific data for this subclass is limited.
The following interactive table presents the binding affinities of related carboxamide derivatives for serotonin receptors.
Broader Mechanism of Action Studies at the Cellular and Biochemical Level
Beyond direct receptor interactions and apoptosis induction, imidazole-based compounds have been shown to exert their effects through various other cellular and biochemical mechanisms. For instance, some imidazole derivatives have been identified as inhibitors of tubulin polymerization nih.gov. By interfering with the dynamics of microtubules, these compounds can disrupt cell division, leading to cell cycle arrest and apoptosis nih.gov.
Additionally, certain imidazole derivatives have been investigated as topoisomerase inhibitors nih.gov. Topoisomerases are essential enzymes involved in managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, imidazole-containing compounds can induce DNA damage and trigger cell death pathways. Other research has pointed to the involvement of casein kinase 1 (CK1) isoforms, which are implicated in numerous cellular signaling pathways, including Wnt signaling, DNA damage response, and cell cycle progression nih.gov.
Chemical Transformations and Derivative Synthesis of N Propyl 1h Imidazole 4 Carboxamide Intermediates
Reactions of the Carboxamide Group: Hydrolysis and Acylation
The carboxamide group is a key site for chemical modification.
Hydrolysis: Under acidic or basic conditions, the carboxamide group of N-Propyl-1H-imidazole-4-carboxamide can undergo hydrolysis to yield the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid. evitachem.com This reaction is a fundamental transformation that can be a precursor for further derivatization of the carboxylic acid group.
Acylation: The nitrogen atom of the carboxamide can be acylated. N-acyl imidazoles are recognized as effective acylating agents due to their moderate reactivity and good solubility in water. researchgate.net This property allows for the introduction of various acyl groups, leading to the synthesis of a library of N-acylated derivatives. The reactivity of these N-acyl imidazoles can be fine-tuned, making them valuable in chemical biology for applications such as peptide synthesis and chemical labeling of proteins. researchgate.net
Electrophilic and Nucleophilic Substitutions on the Imidazole (B134444) Ring
The imidazole ring itself is amenable to substitution reactions, although its reactivity is influenced by the existing substituents.
Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack, with reactions typically occurring at the C4 and C5 positions. globalresearchonline.net The presence of the N-propyl and carboxamide groups on this compound will influence the regioselectivity of these substitutions. The imidazole nucleus is more reactive towards electrophiles than other five-membered heterocyclic rings like pyrazole (B372694) or thiazole (B1198619). globalresearchonline.net
Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is less common and generally requires the presence of strongly electron-withdrawing groups on the ring. globalresearchonline.netamazonaws.com For this compound, nucleophilic aromatic substitution might be challenging without further activation of the ring. However, N-substitution can be achieved by treating the imidazole with a base followed by an electrophilic reagent. google.com
Functionalization of the N-Propyl Chain
The N-propyl chain provides another avenue for structural modification. While direct functionalization of the saturated alkyl chain can be challenging, it is possible to introduce functional groups. For instance, oxidation could potentially introduce hydroxyl or carbonyl groups. More commonly, derivatives with functionalized N-alkyl chains are synthesized by starting with a different N-substituted imidazole. For example, N-functionalized imidazoles can be synthesized from sodium imidazolate and an appropriate alkyl halide. researchgate.net This approach allows for the introduction of a wide variety of functional groups onto the N-alkyl chain, thereby modulating the compound's physicochemical properties.
Development of Chemical Probes Based on the this compound Scaffold
The this compound scaffold can serve as a foundation for the development of chemical probes. Chemical probes are small molecules used to study biological systems. whiterose.ac.uk The design of such probes often involves incorporating reporter groups, such as fluorophores, or reactive groups for covalent modification of biological targets. google.com
The imidazole-4-carboxamide core is a feature in various biologically active molecules. By systematically modifying the N-propyl group, the carboxamide, and the imidazole ring, researchers can develop probes to investigate specific biological processes. For example, derivatives of imidazole-4-carboxamide have been explored as inhibitors of various enzymes and as ligands for receptors. The synthesis of a library of derivatives based on the this compound scaffold would be a valuable strategy in the discovery of new chemical probes. nih.govrsc.org
Emerging Research Directions and Future Perspectives
Design of Multi-Target Directed Ligands Incorporating N-Propyl-1H-imidazole-4-carboxamide Scaffolds
The "one drug, one target" paradigm has been challenged by the complexity of many diseases, leading to the rise of multi-target directed ligands (MTDLs) that can modulate multiple targets simultaneously. nih.gov This approach aims to enhance therapeutic efficacy and improve safety profiles. nih.gov The this compound scaffold is a versatile starting point for developing such MTDLs.
Strategies for designing MTDLs often involve linking two or more pharmacophores, each responsible for activity at a specific target. nih.govnih.gov For instance, researchers have created hybrid molecules by combining pharmacophores to target serotonin (B10506) reuptake and 5-HT1A/5-HT7 receptors for antidepressant effects. nih.gov Similarly, the this compound core could be linked to other bioactive moieties. Given that benzimidazole (B57391) carboxamide derivatives have shown potent inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial in DNA damage repair and cancer therapy, a similar potential could be explored for imidazole-based scaffolds. mdpi.com
The design of MTDLs incorporating the this compound scaffold could follow several established strategies:
Pharmacophore Hybridization: Fusing the imidazole (B134444) scaffold with another known pharmacophore to create a single molecule with dual activity.
Linker-Based Design: Connecting the this compound moiety to another pharmacophore via a carefully chosen linker to optimize interactions with multiple targets. nih.gov
An example of a successful MTDL strategy involved the development of dual inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Dopamine D3 Receptor (D3R) for potential bipolar disorder treatment, starting from an imidazole-containing scaffold. doi.org This highlights the potential for creating MTDLs from heterocyclic cores like this compound for complex diseases.
Advanced Computational Approaches in this compound Research
Advanced computational methods are integral to modern drug discovery and can significantly accelerate the research and development of this compound analogues. These techniques provide insights into drug-target interactions, predict compound properties, and guide the design of more potent and selective molecules.
Key computational approaches applicable to this research include:
Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein. For this compound analogues, docking studies can help understand structure-activity relationships (SAR) by visualizing how different substitutions on the imidazole ring or the propyl chain affect binding to a specific target. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-target complex over time, providing a more realistic view of the interaction and helping to assess the stability of the binding. doi.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By developing QSAR models for a series of this compound analogues, researchers can predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired activity profile.
Co-crystallization of lead compounds with their target enzymes can provide invaluable data for computational design, as demonstrated in the optimization of GSK-3β inhibitors. doi.org Such experimental data, combined with computational tools, can guide the rational design of novel this compound derivatives with improved properties.
Exploration of Novel Biological Targets for this compound Analogues
The imidazole-4-carboxamide core is present in numerous compounds with a wide range of biological activities, suggesting that this compound analogues could interact with various novel targets. mdpi.com
Based on the activities of structurally related compounds, potential targets for this compound analogues could include:
| Potential Biological Target | Rationale based on Structurally Related Compounds | Reference |
| Poly(ADP-ribose) Polymerase (PARP) | Benzimidazole carboxamide derivatives are potent PARP-1 and PARP-2 inhibitors with anticancer activity. | mdpi.com |
| HIV-1 Integrase | 1,5-Diaryl-1H-imidazole-4-carboxamides have been identified as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. | researchgate.net |
| Axl, PD-L1, and PD-L2 | Imidazole-4-carboxamide has been shown to inhibit the expression of these key proteins in melanoma, improving the response to chemotherapy. | mdpi.com |
| Tubulin | Some imidazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and showing potent anticancer effects. | mdpi.com |
| Tyrosine Kinases (e.g., VEGFR-2) | Benzimidazole derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. | mdpi.com |
| Fungal Enzymes | N-cyano-1H-imidazole-4-carboxamide derivatives have shown selective antifungal activity, particularly against Rhizoctonia solani. | nih.gov |
| De Novo Purine (B94841) Biosynthesis Enzymes | Pyrrolo[2,3-d]pyrimidines, which are structurally similar to imidazoles, can act as dual inhibitors of GARFTase and AICARFTase, enzymes in the purine biosynthesis pathway. | nih.gov |
The exploration of these targets for this compound analogues could lead to the development of new therapeutics for a variety of diseases, including cancer, viral infections, and fungal infections. mdpi.comresearchgate.netnih.gov
Innovative Synthetic Methodologies for Enhanced Analogue Libraries
The generation of diverse chemical libraries is crucial for exploring the structure-activity relationships of a new scaffold. Innovative synthetic methodologies can facilitate the rapid and efficient production of this compound analogues.
Recent advances in synthetic chemistry that could be applied to this scaffold include:
Solid-Phase Synthesis: This technique allows for the efficient, sequential addition of building blocks to a resin-bound substrate, simplifying purification and enabling parallel synthesis of many compounds. acs.orgacs.org Microwave-assisted solid-phase synthesis can further improve efficiency and yields. acs.org
Novel Cyclization and Coupling Reactions: Researchers have developed new methods for constructing the imidazole ring and for modifying the carboxamide group. For example, a cycloaddition reaction between ethyl isocyanoacetate and diarylimidoyl chlorides has been used to synthesize 1,5-diaryl-1H-imidazole-4-carboxylates. researchgate.net Another novel method has been developed for the synthesis of N-cyanocarboxamides under mild conditions. nih.gov
Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally complex and diverse molecules, often inspired by natural products. dtu.dk Applying DOS principles to the this compound scaffold could yield novel three-dimensional structures with unique biological activities.
A modular approach, where different N-propyl groups, imidazole substitutions, and carboxamide modifications can be easily introduced, would be highly beneficial. For example, a synthetic route could start with the creation of a core imidazole structure, followed by diversification at the N1 position with the propyl group and at the C4 position with various amide functionalities.
Q & A
Basic: What are the optimized synthetic routes for N-Propyl-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of imidazole derivatives often involves hydrogenation and cyclization steps. For example, in analogous imidazole syntheses, palladium on carbon (Pd/C) catalyzed hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide in ethanol initially resulted in low yields (30–40%) due to hydrodechlorination side reactions. Switching to Raney nickel as the catalyst in water suppressed dehalogenation, achieving 92% yield of the intermediate . Subsequent cyclization under alkaline conditions (NaOH, ethanol, 45°C) completed the imidazole ring formation. Key variables include:
- Catalyst selection : Raney nickel minimizes dehalogenation vs. Pd/C.
- Temperature : Lower temperatures (25°C vs. 45°C) reduced cyclization efficiency by 30%.
- Solvent : Ethanol outperformed water in cyclization due to better base solubility .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. It handles high-resolution data and twinned crystals, providing accurate bond lengths and angles .
- NMR/HRMS : For structural confirmation, ¹H/¹³C NMR (e.g., δ 7.6–8.0 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) are critical. In related imidazoles, HRMS confirmed molecular ions with <1 ppm error .
Advanced: How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts during imidazole synthesis?
Methodological Answer:
Contradictions often arise from competing reaction pathways. For example, in the hydrogenation of isoxazole precursors, LC-MS revealed hydrodechlorination byproducts when using Pd/C. To troubleshoot:
- Mechanistic analysis : Identify intermediates (e.g., via LC-MS or GC-MS) to pinpoint side reactions.
- Condition screening : Test alternative catalysts (e.g., Raney nickel) or solvents (water vs. ethanol) to suppress undesired pathways .
- Kinetic studies : Vary reaction times (6–10 hours) to optimize intermediate stability .
Advanced: What computational strategies are effective for predicting the biological activity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with antimicrobial activity .
- Molecular docking : Simulate binding interactions with target proteins (e.g., fungal CYP51 for antifungal activity). For example, pyrazole-imidazole hybrids showed strong binding affinities (-9.2 kcal/mol) in docking studies .
- QSAR models : Train models using experimental IC₅₀ values and descriptors like logP or polar surface area .
Advanced: How do multi-component reactions (MCRs) improve the diversification of imidazole-carboxamide libraries?
Methodological Answer:
MCRs enable rapid scaffold diversification. For instance, pyrazole-4-carboxaldehydes reacted with benzil and ammonium acetate under:
- Thermal conditions : Reflux in acetic acid (69–95% yield).
- Microwave (MW) synthesis : Reduced reaction time with comparable yields (84–91%) .
- Green chemistry : Glutamic acid in ethanol achieved 85–94% yield, emphasizing solvent and catalyst sustainability .
Advanced: How can structure-activity relationship (SAR) studies guide the design of potent imidazole-carboxamide analogs?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position to enhance antimicrobial activity (e.g., 4-Cl analogs showed 2× higher potency vs. unsubstituted derivatives) .
- Bioisosteric replacement : Replace the propyl group with cyclopropyl (as in ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) to improve metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., carboxamide -NH) for target engagement .
Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Filtration : Remove catalysts (e.g., Raney nickel) before cyclization .
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals.
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for challenging separations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
